3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a crucial area of research due to the biological and pharmaceutical importance of heterocyclic compounds. Enaminonitriles serve as key intermediates in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. For instance, the starting material "(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide" was used to synthesize a range of acrylonitrile derivatives through reactions with hydrazine hydrate, malononitrile, and others, leading to the formation of 3,5-diaminopyrazoles and enaminonitrile derivatives (Fadda et al., 2012).
Antimicrobial and Anticancer Activities
Compounds derived from or structurally related to "3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" have shown significant biological activities. For instance, novel pyrazole derivatives synthesized from amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile have displayed high antibacterial activities, indicating their potential as therapeutic agents (Mohamed et al., 2021). Additionally, pyrano[3,2-c]chromene derivatives have been evaluated for their in vitro anticancer activity, showing cell cycle arrest and apoptosis induction in various cancer cell lines, highlighting the therapeutic potential of these compounds (El-Agrody et al., 2020).
Green Chemistry Approaches
The field of green chemistry emphasizes the design of products and processes that minimize the use and generation of hazardous substances. A study reported the mechanochemical synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles using a grinding-induced, one-pot three-component reaction under solvent-free conditions, showcasing an eco-friendly approach to chemical synthesis (Saeed & Channar, 2017).
Properties
IUPAC Name |
3-(1-propylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-2-8-21(18,19)17-7-3-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXPNTMGZKRELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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